1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the 1- and 2-acyl groups are specified as pentadecanoyl and octadecanoyl respectively. It has a role as a mouse metabolite and a rat metabolite. It derives from a pentadecanoic acid and an octadecanoic acid.
PC(15:0/18:0), also known as gpcho(33:0) or lecithin, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(15:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(15:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(15:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(15:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(15:0/18:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(15:0/18:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(15:0/18:0); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(15:0/18:0) can be biosynthesized from CDP-choline and DG(15:0/18:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(15:0/18:0) and L-serine can be converted into choline and PS(15:0/18:0) through the action of the enzyme phosphatidylserine synthase. In humans, PC(15:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(15:0/18:0) pathway and phosphatidylcholine biosynthesis PC(15:0/18:0) pathway.
Scientific Research Applications
Synthesis and Characterization
- Synthetic Methods : The synthesis of similar phosphatidylcholines, including arsenic-containing variants, provides insights into their potential biological and toxicological properties in food (Guttenberger et al., 2017).
- Molecular Organization Studies : Using NMR techniques, the molecular organization in multibilayers formed by related phospholipids is explored, contributing to understanding their structural behavior (Halladay et al., 1990).
Physicochemical Properties
- Critical Micellar Concentration : Studies on analogous compounds provide valuable data on their micellar concentration and physical chemical characteristics, important in various biological contexts (Kramp et al., 1984).
- UV and DSC Analyses : UV and DSC measurements of mixtures with fatty acids reveal the dependency of phase transition on lipid mixture composition (Hasegawa et al., 1991).
Biological Interactions
- Ion Channel Interactions : Research on the interaction of similar phospholipids with plasma membrane ion channels can provide insights into their potential biomedical applications (Potier et al., 2011).
- Hydrocarbon Chain Packing in Bilayers : Studies on lecithins with similar structures provide information on hydrocarbon chain packing and molecular motion in bilayers, crucial for understanding membrane dynamics (Barton & Gunstone, 1975).
Applications in Liposome Formation
- Polymerized Liposomes : Research on the synthesis of polymerized liposomes using similar compounds under mild conditions can inform their use in drug delivery and membrane studies (Sadownik et al., 1986).
properties
Product Name |
1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
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Molecular Formula |
C41H82NO8P |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/t39-/m1/s1 |
InChI Key |
SKPMPGXBXHJZPS-LDLOPFEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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